molecular formula C14H29Cl2N3O2 B7590535 tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

Cat. No.: B7590535
M. Wt: 342.3 g/mol
InChI Key: PXPCBHRRFNJKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride: is a chemical compound with the molecular formula C14H27N3O2. It is a derivative of piperazine and piperidine, featuring a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate typically involves the following steps:

  • Piperidine Derivative Formation: : Piperidine is reacted with an appropriate reagent to introduce the piperazine moiety.

  • Esterification: : The resulting piperazine derivative is then esterified using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester group.

  • Dihydrochloride Formation: : The final step involves treating the ester with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at the piperazine or piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is used in various scientific research applications, including:

  • Chemistry: : It serves as a building block in organic synthesis and is used to create more complex molecules.

  • Biology: : The compound is used in biological studies to investigate the effects of piperazine derivatives on biological systems.

  • Medicine: : It is explored for its potential therapeutic properties in drug development.

  • Industry: : The compound is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in drug development or biological research.

Comparison with Similar Compounds

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

  • Tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate

  • 4- [4- (tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid

Properties

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPCBHRRFNJKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.